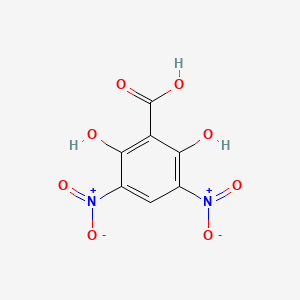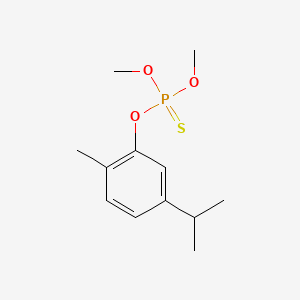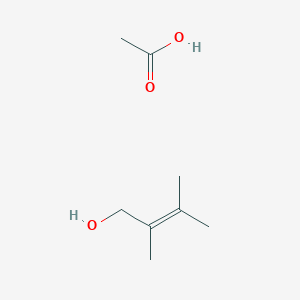
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- is an organic compound with a unique structure that includes a 1,3-indandione core substituted with a pentamethylphenyl group. This compound is part of the indandione family, known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Indandione can be synthesized through the decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which is obtained by the Claisen condensation of ethyl acetate and dimethyl phthalate . The reaction typically involves heating and the use of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production methods for 1,3-indandione derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
化学反応の分析
Types of Reactions: 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols or methylene derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its anticoagulant properties, similar to other indandione derivatives.
Industry: Utilized in the development of dyes, photoinitiators, and electronic materials
作用機序
The mechanism of action of 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- involves its interaction with molecular targets such as enzymes. For instance, indandione derivatives are known to inhibit vitamin K reductase, leading to anticoagulant effects by preventing the formation of active procoagulation factors .
類似化合物との比較
Phenindione: Another indandione derivative with anticoagulant properties.
Diphenadione: A vitamin K antagonist used as a rodenticide.
Uniqueness: 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- is unique due to its pentamethylphenyl substitution, which can influence its chemical reactivity and biological activity compared to other indandione derivatives .
特性
CAS番号 |
17533-69-6 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
2-(2,3,4,5,6-pentamethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C20H20O2/c1-10-11(2)13(4)17(14(5)12(10)3)18-19(21)15-8-6-7-9-16(15)20(18)22/h6-9,18H,1-5H3 |
InChIキー |
IWSKRZXBKWPCOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C)C2C(=O)C3=CC=CC=C3C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)


![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)









